AKTide-2T
Overview
Description
AKTide-2T: is a synthetic peptide substrate specifically designed for the protein kinase B, also known as Akt. This compound is utilized extensively in biochemical research due to its ability to mimic the optimal phosphorylation sequence of Akt. This compound is distinct from the wildtype AKTide because it lacks threonine at the serine 22 position, making it an effective inhibitory peptide .
Mechanism of Action
Target of Action
AKTide-2T is primarily targeted towards Akt , also known as Protein Kinase B (PKB) . Akt is a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
This compound acts as an excellent in vitro substrate for Akt . It mimics the optimal phosphorylation sequence of Akt and shows competitive inhibition of histone H2B phosphorylation . It binds to the substrate-binding site of Akt and causes its inhibition . This inhibitory action is due to the this compound peptide lacking a Threonine (Thr) residue in the S22 position .
Biochemical Pathways
This compound affects the PI3K/Akt pathway , an oncogenic pro-survival pathway that mediates key cellular functions such as cell cycle progression, growth, proliferation, metabolism, and survival . By inhibiting Akt, this compound can potentially downregulate this pathway, affecting these cellular processes.
Pharmacokinetics
It is known that this compound is soluble in water , which could influence its absorption and distribution in the body
Result of Action
The inhibition of Akt by this compound can lead to decreased phosphorylation of downstream targets, such as histone H2B . This could potentially affect various cellular processes, including cell survival and proliferation . .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the solubility and stability of this compound . .
Biochemical Analysis
Biochemical Properties
AKTide-2T plays a significant role in biochemical reactions, particularly in the context of AKT-mediated processes . It interacts with the AKT enzyme, showing competitive inhibition of histone H2B phosphorylation . The nature of these interactions is competitive, with this compound mimicking the optimal phosphorylation sequence of Akt .
Cellular Effects
The effects of this compound on cells are largely tied to its influence on AKT, a kinase that regulates many cellular processes. This compound, through its interaction with AKT, can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with AKT. It acts as a substrate for AKT, competing with other substrates like histone H2B . This competitive inhibition can influence the activity of AKT, potentially leading to changes in gene expression and other downstream effects .
Metabolic Pathways
This compound is involved in the PI3K/Akt signaling pathway It interacts with the AKT enzyme within this pathway, potentially influencing metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AKTide-2T involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the solid-phase peptide synthesis process. This would include optimizing reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: AKTide-2T primarily undergoes phosphorylation reactions. As a substrate for Akt, it is phosphorylated at specific serine or threonine residues. This phosphorylation is typically carried out in vitro using purified Akt enzyme and adenosine triphosphate as the phosphate donor .
Common Reagents and Conditions:
Reagents: Adenosine triphosphate, purified Akt enzyme, magnesium chloride, dithiothreitol, ethylene glycol tetraacetic acid.
Conditions: The reaction mixture usually contains 20 millimolar HEPES buffer at pH 7.4, 100 micromolar adenosine triphosphate, 10 millimolar magnesium chloride, 10 millimolar dithiothreitol, and 0.5 millimolar ethylene glycol tetraacetic acid.
Major Products: The primary product of the reaction is the phosphorylated form of this compound, which can be analyzed using techniques such as high-performance liquid chromatography and mass spectrometry .
Scientific Research Applications
AKTide-2T is widely used in scientific research due to its role as a substrate for Akt. Its applications include:
Biochemistry: Studying the phosphorylation activity of Akt and its regulation.
Cell Biology: Investigating the role of Akt in various cellular processes such as glucose metabolism, apoptosis, and cell proliferation.
Medicine: Exploring the involvement of Akt in diseases such as cancer, diabetes, and neurodegenerative disorders.
Pharmacology: Evaluating the efficacy of drugs targeting the Akt pathway.
Comparison with Similar Compounds
AKTide: The wildtype version of AKTide-2T, which includes threonine at the serine 22 position.
GSK690693: A small molecule inhibitor of Akt.
MK-2206: Another small molecule inhibitor of Akt.
Uniqueness of this compound: this compound is unique due to its specific design as a substrate for Akt, lacking threonine at the serine 22 position. This modification makes it an effective inhibitory peptide, distinguishing it from the wildtype AKTide. Unlike small molecule inhibitors such as GSK690693 and MK-2206, which directly inhibit Akt activity, this compound serves as a substrate, allowing for the study of Akt’s phosphorylation activity in a controlled manner .
Biological Activity
AKTide-2T is a synthetic peptide designed as a substrate for the serine/threonine kinase AKT (also known as Protein Kinase B). This compound plays a pivotal role in the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial in regulating various cellular processes, including cell survival, proliferation, and metabolism. The biological activity of this compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment.
Phosphorylation and Signaling Pathways
This compound acts as a substrate for AKT, facilitating its phosphorylation. This process involves the addition of a phosphate group to specific serine or threonine residues within the peptide, leading to conformational changes that activate downstream signaling pathways. The primary biochemical reaction can be summarized as follows:
This phosphorylation is critical for mediating various cellular responses, such as:
- Cell survival : AKT promotes cell survival by inhibiting apoptotic pathways through the phosphorylation of pro-apoptotic proteins like BAD and caspase-9.
- Cell proliferation : Activation of mTORC1 by AKT leads to increased cell growth and division.
- Metabolism : AKT enhances glucose uptake and metabolism through GLUT4 translocation.
Inhibition of Histone H2B Phosphorylation
This compound has been shown to competitively inhibit the phosphorylation of histone H2B, with a dissociation constant (Ki) of 12 nM. This inhibition suggests that this compound may have implications in regulating gene expression and cell cycle progression by modulating histone modifications.
Induction of Apoptosis
Research indicates that this compound can induce apoptosis in various cancer cell lines, including breast, ovarian, and prostate cancer. By mimicking natural phosphorylation sequences recognized by AKT, it allows for detailed studies on how alterations in AKT signaling can affect cancer cell survival and proliferation.
Tumor Growth Inhibition
In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in animal models. These findings position this compound as a promising candidate for further investigation as an anti-cancer agent.
Comparative Analysis of Peptide Substrates
The following table summarizes key characteristics of this compound compared to other related compounds:
Compound Name | Description | Ki (nM) | Unique Features |
---|---|---|---|
This compound | Optimal substrate for AKT | 12 | Competitive inhibitor of histone H2B |
AKTide | Original peptide substrate for AKT | 25 | Less potent than this compound |
GSK3 Inhibitor | Inhibits glycogen synthase kinase 3 | N/A | Targets different kinase pathway |
PKA Substrate | Substrate for protein kinase A | N/A | Different specificity compared to this compound |
Study 1: Effects on Breast Cancer Cells
A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. Results indicated that treatment with this compound led to significant apoptosis through the activation of caspase pathways. Flow cytometry analysis showed an increase in apoptotic cells after 48 hours of treatment.
Study 2: Inhibition of Tumor Growth in Animal Models
In a xenograft model using ovarian cancer cells, administration of this compound resulted in reduced tumor size compared to control groups. Histological analysis confirmed decreased proliferation markers (Ki67) and increased apoptotic markers (cleaved caspase-3) in treated tumors.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H114N28O20/c1-38(76)59(109)93-47(15-9-25-85-72(77)78)62(112)94-46(14-7-8-24-75)61(111)95-48(16-10-26-86-73(79)80)63(113)97-50(22-23-57(107)108)64(114)96-49(17-11-27-87-74(81)82)65(115)102-58(40(3)104)70(120)100-52(29-42-18-20-45(105)21-19-42)67(117)101-55(35-103)69(119)98-51(28-41-12-5-4-6-13-41)60(110)88-34-56(106)92-53(30-43-32-83-36-89-43)68(118)99-54(31-44-33-84-37-90-44)66(116)91-39(2)71(121)122/h4-6,12-13,18-21,32-33,36-40,46-55,58,103-105H,7-11,14-17,22-31,34-35,75-76H2,1-3H3,(H,83,89)(H,84,90)(H,88,110)(H,91,116)(H,92,106)(H,93,109)(H,94,112)(H,95,111)(H,96,114)(H,97,113)(H,98,119)(H,99,118)(H,100,120)(H,101,117)(H,102,115)(H,107,108)(H,121,122)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87)/t38-,39-,40+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEMWALZGKQWLK-SWWIKBNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC=N4)C(=O)NC(C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H114N28O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1715.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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